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molecular formula C7H4BrCl2NO2 B8669925 Methyl 3-bromo-4,6-dichloropyridine-2-carboxylate

Methyl 3-bromo-4,6-dichloropyridine-2-carboxylate

Cat. No. B8669925
M. Wt: 284.92 g/mol
InChI Key: DYJAJULEGGBCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06297197B1

Procedure details

To a solution of methyl 3-bromo-4,6-dichloropyridine-2-carboxylate (0.9 g, 3.2 mmol) in aqueous DMF was added NaN3 (0.25 g, 3.8 mmol). The resulting mixture was heated at 60° C. for 1 hr, added to H2O and extracted (3×) with Et2O. Organic layer was concentrated to yield a white solid, which was dissolved in 10 mL of MeOH. Excess NaBH4 was added and the reaction mixture stirred at room temperature for 0.5 hr. This material was added to H2O, extracted (3×) with Et2O, dried over MgSO4 and concentrated. The resulting solid was stirred in 1N NaOH for 1 hr, made acidic with conc. HCl and concentrated to dryness. This material was extracted with MeOH, concentrated to give 220 mg of 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid; mp 175° C. dec.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:10]([O:12]C)=[O:11])=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1Cl.[N-:14]=[N+]=[N-].[Na+].O.[BH4-].[Na+]>CN(C=O)C.CO>[NH2:14][C:7]1[CH:6]=[C:5]([Cl:9])[N:4]=[C:3]([C:10]([OH:12])=[O:11])[C:2]=1[Br:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1Cl)Cl)C(=O)OC
Name
Quantity
0.25 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
Organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a white solid, which
EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
The resulting solid was stirred in 1N NaOH for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
EXTRACTION
Type
EXTRACTION
Details
This material was extracted with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC1=C(C(=NC(=C1)Cl)C(=O)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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